TOPK-p38/JNK-IN-1
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for TOPK-p38/JNK-IN-1 are not explicitly detailed in the available literature. . Industrial production methods are not specified, indicating that the compound is primarily used in scientific research rather than large-scale industrial applications.
Chemical Reactions Analysis
TOPK-p38/JNK-IN-1 undergoes several types of chemical reactions, including:
Inhibition of Nitric Oxide Production: The compound inhibits nitric oxide production in RAW264.7 cells.
Suppression of Cell Proliferation: It inhibits cell proliferation in a dose-dependent manner in both RAW264.7 and HaCaT cell lines.
Inhibition of Phosphorylation: This compound inhibits the phosphorylation of proteins involved in the TOPK/NF-κB/p38/JNK signaling pathway.
Common reagents and conditions used in these reactions include lipopolysaccharide (LPS) for inducing nitric oxide production and various concentrations of this compound for inhibiting cell proliferation . The major products formed from these reactions are the inhibited forms of the target proteins and reduced levels of nitric oxide .
Scientific Research Applications
TOPK-p38/JNK-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of the TOPK-p38/JNK signaling pathway in cancer progression and to develop potential cancer therapies
Inflammation Studies: The compound’s anti-inflammatory properties make it valuable for research into inflammatory diseases.
Cell Cycle Regulation: It is used to investigate the regulation of the cell cycle and mitotic progression.
Drug Development: This compound is a candidate for developing new drugs targeting the TOPK-p38/JNK signaling pathway.
Mechanism of Action
TOPK-p38/JNK-IN-1 exerts its effects by inhibiting the TOPK-p38/JNK signaling pathway. This inhibition prevents the phosphorylation of downstream proteins, thereby avoiding the degradation of TOPK . The compound targets molecular pathways involved in inflammation and cancer progression, including the MAPK, PI3K/PTEN/AKT, and NOTCH1 pathways .
Properties
Molecular Formula |
C17H15F3N2O4 |
---|---|
Molecular Weight |
368.31 g/mol |
IUPAC Name |
1-(5-acetyl-4-hydroxy-2-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C17H15F3N2O4/c1-9(23)12-7-13(15(26-2)8-14(12)24)22-16(25)21-11-5-3-4-10(6-11)17(18,19)20/h3-8,24H,1-2H3,(H2,21,22,25) |
InChI Key |
GHJDMUOTXYVBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)OC)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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